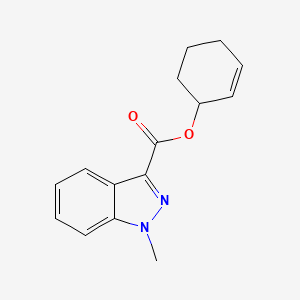![molecular formula C16H18O3 B11856583 (2R)-2-[(Naphthalen-2-yl)oxy]hexanoic acid CAS No. 7668-59-9](/img/structure/B11856583.png)
(2R)-2-[(Naphthalen-2-yl)oxy]hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(Naphthalen-2-yloxy)hexanoic acid is an organic compound that features a naphthalene ring attached to a hexanoic acid chain via an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Naphthalen-2-yloxy)hexanoic acid typically involves the reaction of 2-naphthol with ®-2-bromohexanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 2-naphthol attacks the electrophilic carbon of the bromohexanoic acid, resulting in the formation of the ether linkage.
Industrial Production Methods
Industrial production methods for ®-2-(Naphthalen-2-yloxy)hexanoic acid may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(Naphthalen-2-yloxy)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding alcohol and acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed to cleave the ether linkage.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Hexanol derivatives.
Substitution: 2-naphthol and hexanoic acid.
Applications De Recherche Scientifique
®-2-(Naphthalen-2-yloxy)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-2-(Naphthalen-2-yloxy)hexanoic acid involves its interaction with specific molecular targets and pathways. The naphthalene ring can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Naphthalen-2-yloxy)acetic acid: Similar structure but with a shorter acetic acid chain.
2-(Naphthalen-2-yloxy)propanoic acid: Similar structure but with a propanoic acid chain.
2-(Naphthalen-2-yloxy)butanoic acid: Similar structure but with a butanoic acid chain.
Uniqueness
®-2-(Naphthalen-2-yloxy)hexanoic acid is unique due to its longer hexanoic acid chain, which may confer different physicochemical properties and biological activities compared to its shorter-chain analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
7668-59-9 |
|---|---|
Formule moléculaire |
C16H18O3 |
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
(2R)-2-naphthalen-2-yloxyhexanoic acid |
InChI |
InChI=1S/C16H18O3/c1-2-3-8-15(16(17)18)19-14-10-9-12-6-4-5-7-13(12)11-14/h4-7,9-11,15H,2-3,8H2,1H3,(H,17,18)/t15-/m1/s1 |
Clé InChI |
TWQJGSAQDREGBG-OAHLLOKOSA-N |
SMILES isomérique |
CCCC[C@H](C(=O)O)OC1=CC2=CC=CC=C2C=C1 |
SMILES canonique |
CCCCC(C(=O)O)OC1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2h-Naphtho[1,2-d][1,2,3]triazol-2-yl)aniline](/img/structure/B11856501.png)
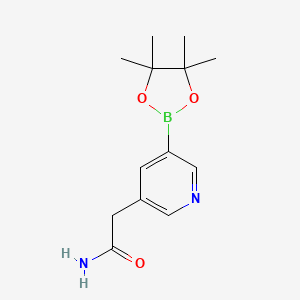

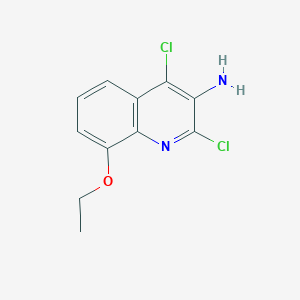
![6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11856531.png)
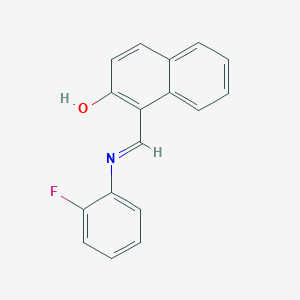
![(3-Methoxyphenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11856548.png)
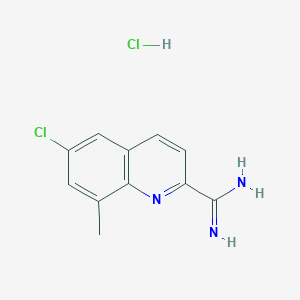
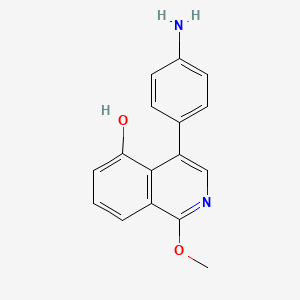
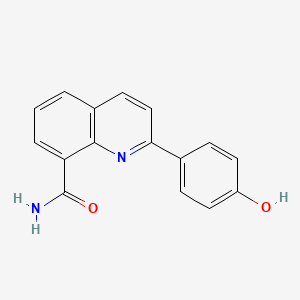

![Methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11856571.png)

